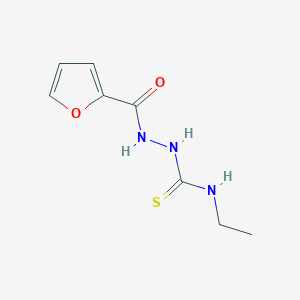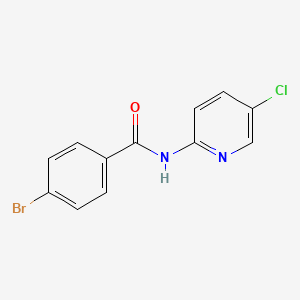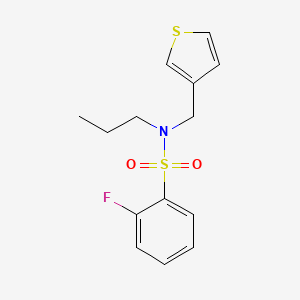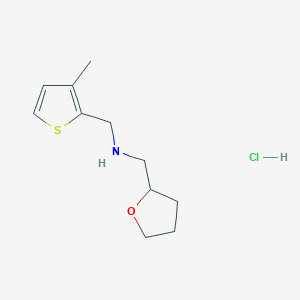
Fmoc-hLys(Alloc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-hLys(Alloc)-OH is a derivative of lysine, an essential amino acid, modified with fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) protecting groups. These modifications are commonly used in peptide synthesis to protect functional groups during the assembly of peptide chains. The Fmoc group protects the amino group, while the Alloc group protects the side chain of lysine, allowing for selective deprotection and further functionalization.
Analyse Biochimique
Biochemical Properties
Fmoc-hLys(Alloc)-OH plays a crucial role in biochemical reactions due to its inherent hydrophobicity and aromaticity, which promote the association of building blocks . It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions depend on the context of the peptide sequence in which this compound is incorporated .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by the peptide sequence it is part of. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are again dependent on the peptide sequence in which this compound is incorporated.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Specific temporal effects would depend on the experimental conditions and the context in which this compound is used.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels . The specific metabolic pathways and effects would depend on the peptide sequence in which this compound is incorporated.
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation . The specific transport and distribution patterns would depend on the peptide sequence in which this compound is incorporated.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function could include targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific subcellular localization would depend on the peptide sequence in which this compound is incorporated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-hLys(Alloc)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the Alloc group. The process begins with the reaction of lysine with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) to form Fmoc-Lys-OH. This intermediate is then reacted with Alloc chloride to protect the side chain, resulting in this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of protected amino acids and peptides . The use of automated synthesizers and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-hLys(Alloc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the Alloc group using palladium catalysts.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or HATU.
Substitution Reactions: Introduction of functional groups at the lysine side chain after deprotection.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, palladium catalysts for Alloc removal.
Coupling: HBTU, HATU, DIPEA, and other coupling reagents.
Substitution: Various electrophiles and nucleophiles for functional group introduction.
Major Products Formed
The major products formed from these reactions include peptides with selectively protected or deprotected lysine residues, allowing for further functionalization and application in peptide synthesis .
Applications De Recherche Scientifique
Chemistry
Fmoc-hLys(Alloc)-OH is widely used in solid-phase peptide synthesis (SPPS) for the construction of complex peptide sequences. The protecting groups allow for selective deprotection and functionalization, enabling the synthesis of peptides with specific modifications .
Biology
In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. The ability to introduce specific modifications at lysine residues makes it valuable for investigating the role of lysine in biological systems .
Medicine
This compound is used in the development of peptide-based therapeutics and diagnostics. The selective protection and deprotection of lysine residues allow for the design of peptides with improved stability, bioavailability, and target specificity .
Industry
In the pharmaceutical and biotechnology industries, this compound is used in the production of peptide drugs, vaccines, and other biologics. The compound’s versatility in peptide synthesis makes it an essential tool for developing new therapeutic agents .
Mécanisme D'action
The mechanism of action of Fmoc-hLys(Alloc)-OH involves the selective protection and deprotection of lysine residues during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain assembly. The Alloc group protects the side chain, allowing for selective functionalization after peptide synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-hLys(Alloc)-OH but with a tert-butyloxycarbonyl (Boc) protecting group instead of Alloc.
Fmoc-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) protecting group for the lysine side chain.
Fmoc-Lys(ivDde)-OH: Uses an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group.
Uniqueness
This compound is unique due to the use of the Alloc protecting group, which can be selectively removed under mild conditions using palladium catalysts.
Conclusion
This compound is a valuable compound in peptide synthesis, offering selective protection and deprotection of lysine residues. Its applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research and industrial production. The unique properties of the Alloc protecting group make it a preferred choice for synthesizing complex peptides with specific modifications.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-(prop-2-enoxycarbonylamino)heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-2-16-33-25(31)27-15-9-3-4-14-23(24(29)30)28-26(32)34-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h2,5-8,10-13,22-23H,1,3-4,9,14-17H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCWEDOQGDZLTE-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2902552.png)

![5-(4-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902555.png)



![2-methyl-5-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2902563.png)

![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2902565.png)
![Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902566.png)
